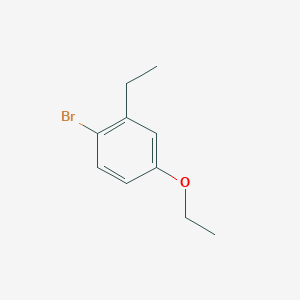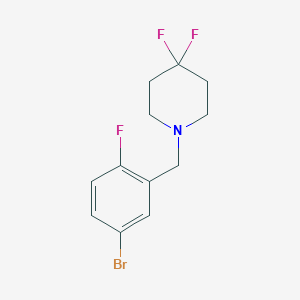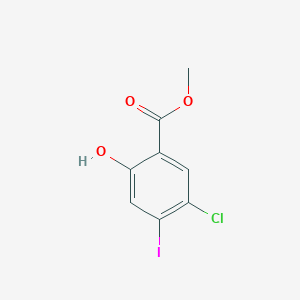
4-Chloro-3-fluoro-2-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-fluoro-2-nitrophenol is an organic compound with the molecular formula C6H3ClFNO3. It is a derivative of phenol, featuring a chlorine atom at the 4th position, a fluorine atom at the 3rd position, and a nitro group at the 2nd position on the benzene ring. This compound is known for its unique chemical properties and diverse applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Chloro-3-fluoro-2-nitrophenol can be synthesized through various synthetic routes. One common method involves the nitration of 4-chloro-3-fluorophenol using nitric acid and sulfuric acid under controlled temperature conditions. Another approach is the halogenation of 2-nitrophenol followed by selective fluorination and chlorination steps.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of strong acids and halogenating agents. The process requires careful control of reaction conditions, including temperature, pressure, and pH, to ensure the desired product is obtained with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-3-fluoro-2-nitrophenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under acidic conditions.
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are employed.
Substitution: Halogenation reactions can be performed using halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 4-chloro-3-fluoro-2-nitrobenzoic acid.
Reduction: Production of 4-chloro-3-fluoro-2-aminophenol.
Substitution: Introduction of additional halogen atoms or other substituents on the benzene ring.
Applications De Recherche Scientifique
4-Chloro-3-fluoro-2-nitrophenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe in biological imaging.
Medicine: Investigated for its potential therapeutic properties in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
4-Chloro-3-fluoro-2-nitrophenol is similar to other halogenated nitrophenols, such as 4-fluoro-2-nitrophenol and 4-chloro-2-nitrophenol. its unique combination of chlorine and fluorine atoms imparts distinct chemical and physical properties, making it particularly useful in certain applications.
Comparaison Avec Des Composés Similaires
4-Fluoro-2-nitrophenol
4-Chloro-2-nitrophenol
2-Nitrophenol
4-Bromo-2-nitrophenol
Propriétés
IUPAC Name |
4-chloro-3-fluoro-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO3/c7-3-1-2-4(10)6(5(3)8)9(11)12/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTVTSNSMPCNMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)[N+](=O)[O-])F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-[(2E,4E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate;N-ethyl-N-propan-2-ylpropan-2-amine](/img/structure/B8123145.png)








![1-[(4-Bromo-3-fluorophenyl)methyl]-1H-pyrazole](/img/structure/B8123204.png)
![Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8123209.png)
amine](/img/structure/B8123218.png)

